molecular formula C17H17ClN2O3S B2915751 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034529-46-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2915751
CAS RN: 2034529-46-7
M. Wt: 364.84
InChI Key: FHLDFNGBAPYARB-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Several studies have synthesized and evaluated the antitumor activity of compounds bearing different heterocyclic ring systems, including those related to the specified chemical structure. For instance, compounds with benzothiazole and benzoxazole derivatives have shown considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). These findings suggest that compounds with similar structures might have potential applications in developing new anticancer drugs.

Metabolism Studies

Research on the metabolism of related compounds, such as chloroacetamide herbicides, has provided insights into how these substances are processed by human and animal liver microsomes (Coleman, Liu, Linderman, Hodgson, & Rose, 1999). Understanding the metabolic pathways of such compounds is crucial for assessing their safety and efficacy as potential therapeutic agents.

Anti-inflammatory Activity

Compounds with certain heterocyclic rings have been synthesized and shown to possess significant anti-inflammatory activity (Sunder & Maleraju, 2013). This highlights the potential of structurally similar compounds in the development of new anti-inflammatory drugs.

Enzyme Inhibition

The synthesis and evaluation of benzothiazole derivatives have led to the discovery of compounds with potent enzyme inhibition properties, which could be leveraged in the design of drugs targeting specific enzymes involved in disease processes (Radwan, Shehab, & El-Shenawy, 2009).

Antioxidant Activity

Studies have also explored the antioxidant activity of coordination complexes constructed from pyrazole-acetamide derivatives (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019). Such activity is essential for protecting cells from oxidative stress, which is implicated in many diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-13-3-4-15-12(8-13)10-20(17(22)11-23-15)6-5-19-16(21)9-14-2-1-7-24-14/h1-4,7-8H,5-6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLDFNGBAPYARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

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